molecular formula C9H12BNO3 B121714 3-Propionamidophenylboronic acid CAS No. 153853-43-1

3-Propionamidophenylboronic acid

Cat. No. B121714
M. Wt: 193.01 g/mol
InChI Key: OWHHCOKJBCMMOX-UHFFFAOYSA-N
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Description

3-Propionamidophenylboronic acid, also known as [3-(propanoylamino)phenyl]boronic acid, is a chemical compound used in laboratory settings . It is known for its ability to interact with other substances in a reversible manner .


Synthesis Analysis

The synthesis of 3-Propionamidophenylboronic acid involves complex chemical processes. One study found that a derivative of this compound, 5-boronopicolinic acid, demonstrated a significantly higher ability to interact with cell surface sialic acid compared to 3-Propionamidophenylboronic acid . Another study found that the phenylboronic acid (PBA)-functionalized polymers synthesized in DMSO by a one-pot polymerization approach displayed high selectivity .


Molecular Structure Analysis

The molecular structure of 3-Propionamidophenylboronic acid is complex and involves various conformations . The structure also proved to be suitable for further chemical conjugation with a well-preserved SA-binding capability .


Chemical Reactions Analysis

3-Propionamidophenylboronic acid is known for its ability to reversibly interact with the diol groups found in sugars and glycoproteins . It has been found to have unusually high affinity and selectivity for sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues linked with tumor growth and cancer progression .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Propionamidophenylboronic acid include its ability to interact with other substances in a reversible manner . It is also known for its high affinity and selectivity for sialic acids .

Scientific Research Applications

Tumor-Targeting Carrier and Gene Therapy

3-Propionamidophenylboronic acid has been used in constructing tumor-targeting carriers for gene therapy. A study by Yang et al. (2019) demonstrated that phenylboronic acid-modified polyamidoamine could be used as a carrier for delivering short GC rich DNA (GCD) to hepatocellular carcinoma cells. This delivery system was found to induce cell apoptosis and arrest cell cycles, thus exhibiting potent anti-cancer efficacy (Yang et al., 2019).

Nanomaterials in Biomedical Engineering

Phenylboronic acid-containing nanomaterials, which include derivatives of 3-Propionamidophenylboronic acid, have found extensive applications in biomedical engineering due to their unique stimuli-responsive properties. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles and found them to have potential applications in drug delivery and other biomedical fields (Hasegawa et al., 2015).

Production of 3-Hydroxypropionic Acid

Chen et al. (2014) explored the use of 3-Propionamidophenylboronic acid in the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Their study highlighted the potential of using yeast as a cell factory for producing bio-based 3-HP and derived acrylates (Chen et al., 2014).

Boron Neutron Capture Therapy (BNCT) and Chemotherapy

3-Propionamidophenylboronic acid has been used in the development of boron-rich nanoparticles for applications in BNCT and chemotherapy for cancer treatment. Zhang et al. (2011) demonstrated that nanoparticles constructed from this compound showed promise in drug delivery, particularly for cancer therapy (Zhang et al., 2011).

Glucose-Sensitive Nanoparticles for Insulin Delivery

Guo et al. (2014) synthesized a glycopolymer based on phenylboronic acid, showing that it has glucose-responsive properties under physiological conditions. This makes it a potential candidate for insulin delivery in diabetes treatment (Guo et al., 2014).

Safety And Hazards

3-Propionamidophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(propanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHHCOKJBCMMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165457
Record name 3-Propionamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propionamidophenylboronic acid

CAS RN

153853-43-1
Record name 3-Propionamidophenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propionamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Matsumoto, AJ Stephenson-Brown, T Khan… - Chemical …, 2017 - pubs.rsc.org
… Of note, we have previously reported a 3-propionamidophenylboronic acid installed (as a ligand to SA) polymeric micelle encapsulating anticancer drugs as a route to obtain tumor-…
Number of citations: 49 pubs.rsc.org
K Kataoka, I Hisamitsu, N Sayama, T Okano… - The journal of …, 1995 - jstage.jst.go.jp
… 6, 7-Dihydroxy-4-methyl coumarin (DHMC) was selected as a fluorophore, and 3-propionamidophenylboronic acid (PAPBA) as a phenylborate compound. The relationship between the …
Number of citations: 45 www.jstage.jst.go.jp
E Uchimura, H Otsuka, T Okano… - Biotechnology and …, 2001 - Wiley Online Library
… It should be noted that homopolymer of DMAm (polyDMAm) as well as low-molecular weight analog to AAPBA moiety in the copolymer (3propionamidophenylboronic acid; 3-PAPBA) …
Number of citations: 80 onlinelibrary.wiley.com
H Otsuka, T Ikeya, T Okano, K Kataoka - Eur Cell Mater, 2006 - researchgate.net
This study demonstrates that boronic acid-containing polymers coated onto solid support function as synthetic mitogens for mouse lymphocytes. The polymer was synthesized by radical …
Number of citations: 27 www.researchgate.net
X Hao, W Gai, L Wang, J Zhao, D Sun, F Yang… - Materials Science and …, 2021 - Elsevier
… acid (BA), and proved it exhibited a significantly higher ability of interacting with SA at pH 5.5 compared with a gold-standard structure of 3-propionamidophenylboronic acid and acted …
Number of citations: 14 www.sciencedirect.com
Z Bian, A Liu, Y Li, G Fang, Q Yao, G Zhang, Z Wu - Analyst, 2020 - pubs.rsc.org
… assays revealed a significant increase in the ability of 5-boronidinecarboxylic acid to interact with cell surface SA compared to the standard structure 3-propionamidophenylboronic acid. …
Number of citations: 54 pubs.rsc.org
JA Peters, K Djanashvili - Coordination Chemistry Reviews, 2023 - Elsevier
In this review, the chemical mechanisms behind the interactions between boronic acids and N-acetylneuraminic acids, which have been widely utilized in biomedicine in recent decades…
Number of citations: 1 www.sciencedirect.com
A Matsumoto, Y Miyahara - Science and Technology of advanced …, 2018 - Taylor & Francis
Boronic acids are well known for their ability to reversibly interact with the diol groups, a common motif of biomolecules including sugars and ribose. Due to their ability to interact with …
Number of citations: 26 www.tandfonline.com

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